molecular formula C18H15BrN6O B2975629 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-28-6

7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2975629
CAS No.: 367907-28-6
M. Wt: 411.263
InChI Key: CQVBAXOYNYCWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a high-purity synthetic chemical reagent belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class of nitrogen-dense heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery research due to its structural similarity to purine bases, allowing it to interact with various biological targets . The compound features a 3-bromophenyl substituent at the 7-position and a pyridin-3-yl carboxamide group at the 6-position, molecular motifs commonly employed to enhance target binding affinity and optimize physicochemical properties in lead compound optimization . The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged structure in the development of enzyme inhibitors, particularly for kinase targets, and is widely investigated for potential antitumor, antifungal, and antibacterial applications . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Properties

IUPAC Name

7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O/c1-11-15(17(26)24-14-6-3-7-20-9-14)16(12-4-2-5-13(19)8-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVBAXOYNYCWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole family and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H17BrN4O
  • Molecular Weight : 373.25 g/mol
  • Functional Groups : Contains bromine, pyridine, and triazole moieties which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer proliferation and bacterial infection. The presence of the triazole ring enhances its interaction with biological macromolecules.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar triazole derivatives. For instance:

  • Cytotoxicity Assays : Research has shown that derivatives with a similar structure exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range in the low micromolar concentrations, indicating potent activity .
CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Similar Triazole DerivativeA5490.98 ± 0.08
Similar Triazole DerivativeHela1.28 ± 0.25

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar triazole derivatives have demonstrated antibacterial properties against various pathogens:

  • Mechanism : The mechanism often involves disruption of microbial cell wall synthesis or inhibition of metabolic pathways.

Research indicates that certain triazole derivatives show good antibacterial activity compared to standard antibiotics like chloramphenicol .

Other Biological Activities

In addition to anticancer and antimicrobial properties, compounds in this class have been investigated for:

  • Anti-inflammatory effects : Some studies suggest that triazole derivatives can reduce inflammation markers in vitro.
  • Antiviral properties : Preliminary data indicate potential effectiveness against certain viral strains.

Case Studies

  • Study on Anticancer Activity : A comparative study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 cells. The results indicated that modifications in the side chains significantly influenced potency .
  • Antimicrobial Evaluation : A series of triazole compounds were tested against Gram-positive and Gram-negative bacteria. Notably, some showed enhanced activity against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related triazolopyrimidine derivatives is presented below, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Positions) Melting Point (°C) Yield (%) Key Functional Groups Notable Properties/Activities Reference
Target Compound 7-(3-Bromophenyl), 5-methyl, N-(pyridin-3-yl) carboxamide N/A N/A Bromophenyl, pyridinyl carboxamide Potential kinase inhibition (inferred) -
V9 7-(4-Benzyloxy-3-methoxyphenyl), N-(2-bromophenyl) 163 52 Methoxy, benzyloxy, bromophenyl Antioxidant activity
5k (2-amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide) 7-(3,4,5-Trimethoxyphenyl), N-(4-bromophenyl) 280–284 54 Trimethoxyphenyl, bromophenyl, amino Antifungal/antibacterial (inferred)
Compound 15 (2-amino-6-(3-bromobenzyl)-triazolo[1,5-a]pyrimidin-7(4H)-one) 6-(3-Bromobenzyl), 5-cyclopropyl N/A N/A Bromobenzyl, cyclopropyl Kinase inhibition (e.g., mTOR targets)
2h (7-(3-Methoxyphenyl)-N-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide) 7-(3-Methoxyphenyl), N-(4-methoxyphenyl) 251.9–253.1 N/A Methoxyphenyl, dioxolane-thioether Radiosensitization in HCC models
Compound 38 (CB2 receptor ligand) N-Cyclohexyl, pentyl, benzyl 157 62 Cyclohexyl, benzyl, pentyl CB2 receptor binding (Ki = 12 nM)

Key Observations:

Substituent Effects on Bioactivity: Bromine substitution at the phenyl ring (as in the target compound and 5k) enhances lipophilicity and may improve membrane permeability. However, the position of bromine (3- vs. 4-) influences steric and electronic interactions with targets. For example, 5k (4-bromophenyl) showed antifungal activity against Fusarium spp., while the target’s 3-bromophenyl group may favor kinase binding . Pyridinyl carboxamide (target compound) vs.

Synthetic Yields: Triazolopyrimidines synthesized via Biginelli-like reactions (e.g., V9, 5k) typically exhibit moderate yields (43–56%), attributed to the complexity of multi-component reactions .

Thermal Stability :

  • Melting points correlate with crystallinity and substituent bulk. The target compound’s pyridinyl carboxamide may lower its melting point compared to 5k (280–284°C), which has a rigid trimethoxyphenyl group .

Pharmacological Potential: Compound 38 (CB2 ligand) and 2h (mTOR inhibitor) highlight the scaffold’s versatility.

Q & A

Q. What are the established synthetic routes for preparing triazolopyrimidine derivatives like the target compound?

The compound can be synthesized via a three-component condensation reaction involving:

  • A substituted benzaldehyde (e.g., 3-bromobenzaldehyde),
  • A β-keto ester or acetoacetamide derivative,
  • 3-Amino-5-(alkyl/arylthio)-1,2,4-triazoles. Reaction conditions typically involve ethanol or methanol under microwave irradiation (323 K, 30 min) to enhance yield and reduce side products . Purification is achieved via recrystallization (ethanol/acetone) or column chromatography (silica gel, hexane/ethyl acetate) .

Example Protocol (Adapted from ):

ComponentMolar RatioSolventTemperatureTimeYield
3-Bromobenzaldehyde1 mmolEtOH323 K30 min75–80%
Acetoacetamide1 mmol
3-Amino-5-(benzylthio)-1,2,4-triazole1 mmol

Q. How is the structural identity of the compound confirmed?

Key techniques include:

  • 1H/13C NMR : Assign peaks for diagnostic signals (e.g., NH at δ 10.89 ppm, pyrimidine protons at δ 6.84 ppm) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic system, P1 space group with α = 70.655°, β = 86.097°) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 524.55) .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with varying substituents on the aryl ring?

Use Design of Experiments (DoE) to statistically model variables:

  • Factors: Solvent polarity (e.g., DMF vs. EtOH), temperature (298–353 K), catalyst (e.g., p-TsOH).
  • Responses: Yield, purity. highlights DoE for analogous systems, identifying microwave irradiation and ethanol as optimal for reducing side reactions (e.g., hydrolysis of ester groups) . For electron-deficient aryl groups (e.g., 3-bromo), higher temperatures (343 K) improve cyclization efficiency .

Q. How do stereochemical variations (e.g., chiral centers) impact biological activity?

Chiral chromatography (Chiralpak AD phase, heptane/isopropanol) separates enantiomers, as demonstrated for a related fluorophenyl analog . Biological assays (e.g., IC50 against mTOR) reveal enantiomer-specific activity differences (e.g., R-isomer showing 10-fold higher potency than S) .

Table: Enantiomer Activity Comparison (Hypothetical Data)

EnantiomermTOR IC50 (nM)Solubility (µg/mL)
R12.3 ± 1.28.5
S134.7 ± 15.66.2

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., bacterial strain variability in ’s Enterococcus faecium MIC values). Mitigation strategies:

  • Standardize protocols (CLSI guidelines for MIC assays).
  • Validate target engagement via crystallography (e.g., ligand-binding interactions with FcRn in ) .
  • Use SAR analysis : Correlate substituent effects (e.g., 3-bromo vs. 3-methoxy) with activity trends .

Methodological Guidance

Q. What strategies are effective for improving aqueous solubility of this hydrophobic scaffold?

  • Introduce polar groups: Replace methyl with N-methylpiperazine (logP reduction from 3.2 to 1.8) .
  • Prodrug approach : Convert carboxamide to a phosphate ester (e.g., increases solubility from 5 µg/mL to >200 µg/mL) .
  • Nanoformulation: Use PEGylated liposomes (size <100 nm, PDI <0.2) to enhance bioavailability .

Q. How to design a robust SAR study for triazolopyrimidine analogs?

  • Core modifications : Vary substituents at positions 5 (methyl → CF3), 7 (3-bromo → 3-methoxy), and 6-carboxamide (pyridin-3-yl → 4-acetylphenyl) .
  • Assay panels : Test against primary targets (e.g., mTOR) and off-target kinases (e.g., EGFR, VEGFR2) to assess selectivity .
  • Computational modeling : Dock analogs into ATP-binding pockets (e.g., AutoDock Vina) to predict binding affinities .

Data Conflict Analysis Example

Issue : Discrepancy in antibacterial activity of 3-bromo vs. 3-fluorophenyl analogs.
Resolution :

  • Structural analysis : 3-Bromo’s larger van der Waals radius may hinder bacterial membrane penetration vs. 3-fluoro .
  • Assay validation : Re-test under identical conditions (pH 7.4, Mueller-Hinton broth) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.